(1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid

Description

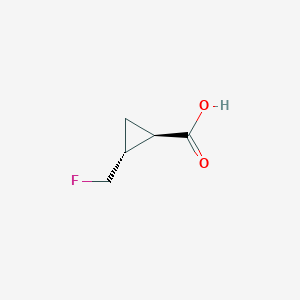

(1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a fluoromethyl group attached to the second carbon and a carboxylic acid group attached to the first carbon

Properties

IUPAC Name |

(1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMUWEAHMRSJRQ-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883443-61-6 | |

| Record name | rac-(1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of alkenes with carbenes, which can be generated from diazo compounds under the influence of transition metal catalysts . The fluoromethyl group can be introduced through nucleophilic substitution reactions using fluoromethylating agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

(1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Cyclopropane-1-carboxylic acid: Lacks the fluoromethyl group, making it less reactive in certain chemical reactions.

2-(Chloromethyl)cyclopropane-1-carboxylic acid: Similar structure but with a chloromethyl group instead of a fluoromethyl group, leading to different reactivity and properties.

Uniqueness

(1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with biological targets .

Biological Activity

(1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention in biological research due to its unique structural properties and potential applications in medicinal chemistry. This compound is characterized by the presence of a fluoromethyl group, which can significantly influence its biological activity, stability, and interaction with biological targets.

The compound's structure can be represented as follows:

This compound is synthesized through various methods, including cyclopropanation reactions and fluoromethylation techniques, allowing for the introduction of the fluoromethyl group into the cyclopropane framework .

The biological activity of this compound primarily revolves around its role as a biochemical probe. It has been utilized to study enzyme mechanisms and metabolic pathways involving cyclopropane-containing substrates. The fluoromethyl group serves as a bioisostere, providing insights into the role of fluorine in biological systems .

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that this compound could inhibit cancer cell proliferation by modulating pathways associated with tumor growth. Its interaction with adenosine receptors (particularly A2AR) has been noted, which plays a significant role in tumor microenvironments .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by influencing immune cell signaling pathways. This is particularly relevant in conditions where adenosine signaling contributes to inflammation .

Case Studies

A recent study explored the effects of this compound on various cancer cell lines. The findings indicated that this compound reduced cell viability in a dose-dependent manner, with IC50 values ranging from 15 to 30 µM across different cell types. The mechanism was linked to the inhibition of adenosine-mediated signaling pathways that promote tumor growth and immune evasion .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| (1R,2S)-2-(chloromethyl)cyclopropane-1-carboxylic acid | Chloromethyl group | Moderate anticancer activity |

| (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | Hydroxymethyl group | Limited biological activity |

| (1R,2S)-2-(methyl)cyclopropane-1-carboxylic acid | Methyl group | Weak anticancer activity |

The presence of the fluoromethyl group in this compound enhances its metabolic stability and bioavailability compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.